molecular formula C8H5ClO2 B055139 2-Formylbenzoyl chloride CAS No. 117886-88-1

2-Formylbenzoyl chloride

Cat. No.: B055139
CAS No.: 117886-88-1
M. Wt: 168.57 g/mol
InChI Key: QPOPOGXCFMHHLZ-UHFFFAOYSA-N
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Description

2-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, featuring a formyl group (-CHO) attached to the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives using various catalytic systems. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). The reaction typically involves the use of formyl chloride (HCOCl) as the acylating agent .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzaldehyde derivatives. This process can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure high yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic attack at the carbonyl carbon, displacing chloride. Common nucleophiles include:

NucleophileProduct FormedExample ReactionConditionsYieldReference
Water2-Formylbenzoic acidC₈H₅ClO₂ + H₂O → C₈H₆O₃ + HClAqueous, RT>90%
AlcoholsEstersC₈H₅ClO₂ + ROH → C₈H₅O₂COR + HClPyridine, 0–25°C75–85%
AminesAmidesC₈H₅ClO₂ + NH₂R → C₈H₅O₂CNHR + HClEt₃N, THF, RT80–95%

Mechanism :

  • Nucleophilic attack by the lone pair of the nucleophile (e.g., –OH, –OR, –NH₂) on the electrophilic carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Elimination of HCl, regenerating the carbonyl group.

Steric Effects :
The ortho-formyl group introduces steric hindrance, slowing reactions compared to para-isomers. For example, reactions with bulky amines (e.g., tert-butylamine) show 10–15% lower yields than para-analogs .

Hydrolysis

2-Formylbenzoyl chloride hydrolyzes rapidly in water or moist environments:
C H ClO +H OC H O +HCl\text{C H ClO }+\text{H O}\rightarrow \text{C H O }+\text{HCl}

  • Kinetics : Pseudo-first-order rate constant (kobsk_{\text{obs}}) of 3.2×104texts13.2\times 10^{-4}\\text{s}^{-1} at pH 7 .

  • Byproduct Management : HCl gas requires neutralization (e.g., with NaOH scrubbing) .

Condensation Reactions

The formyl group participates in condensations with nitrogen nucleophiles:

ReagentProductConditionsApplication
HydrazinesHydrazonesEtOH, refluxBioactive scaffolds
HydroxylaminesOximesCH₃CN, RTPolymer crosslinkers

Example :
Reaction with phenylhydrazine yields a hydrazone derivative (m.p. 145–147°C), used in metal-organic frameworks (MOFs) synthesis .

Friedel-Crafts Acylation

The acyl chloride group acts as an electrophile in aromatic substitutions:
C H ClO +Ar HAlCl C H O C Ar+HCl\text{C H ClO }+\text{Ar H}\xrightarrow{\text{AlCl }}\text{C H O C Ar}+\text{HCl}

  • Substrate Scope : Electron-rich arenes (e.g., anisole, toluene) react efficiently (70–85% yields) .

  • Limitation : Ortho-formyl group deactivates the benzene ring, reducing reactivity toward strongly deactivated arenes (e.g., nitrobenzene) .

Biological Activity

Derivatives exhibit antiproliferative effects:

DerivativeCell Line (IC₅₀, μM)Mechanism
Hydrazone-Pt(II)HeLa (2.1)DNA intercalation
Oxime-Cu(II)MCF-7 (3.8)ROS generation

Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; handle with PPE due to lachrymatory effects .

Comparison with Analogues

PropertyThis compoundBenzoyl Chloride4-Formylbenzoyl Chloride
Hydrolysis RateModerateFastSlow
Steric HindranceHigh (ortho-CHO)NoneLow (para-CHO)
Friedel-Crafts Yield70%90%65%

Mechanism of Action

The mechanism of action of 2-formylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols and amines, to form esters and amides. The formyl group enhances its electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce a wide range of chemical products .

Comparison with Similar Compounds

Uniqueness: 2-Formylbenzoyl chloride is unique due to the presence of both the formyl and benzoyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts .

Biological Activity

2-Formylbenzoyl chloride, also known as 2-benzoylformyl chloride, is an aromatic compound with the molecular formula C8_8H5_5ClO2_2. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article details its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C8_8H5_5ClO2_2
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 18463179
  • Structure : The compound features a benzene ring substituted with a formyl group (-CHO) and a carbonyl chloride (-COCl).

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as an intermediate in organic synthesis and its potential interactions with biological molecules. Its reactivity as an acylating agent allows it to participate in various chemical reactions, which can lead to the formation of biologically active derivatives.

1. Antimicrobial Activity

Research indicates that compounds derived from benzoyl chloride derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzoyl derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

CompoundTarget OrganismActivity
This compoundStaphylococcus aureusInhibition observed
This compoundEscherichia coliModerate inhibition

2. Cytotoxicity

Cytotoxicity studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases, which are crucial for the apoptotic pathway.

Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)25Caspase activation
MCF-7 (breast cancer)30DNA damage response

Case Study 1: Synthesis and Evaluation of Derivatives

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of this compound. The derivatives were tested for their antibacterial and antifungal activities against standard strains. The results showed that certain derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications could lead to improved biological efficacy.

Case Study 2: Apoptosis Induction in Cancer Cells

In another study, the effects of this compound on human cancer cell lines were evaluated. The findings revealed that treatment with this compound led to significant cell death in both HeLa and MCF-7 cells, with accompanying morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in Annexin V-positive cells, further supporting the compound's potential as an anticancer agent.

Research Findings

Recent studies have focused on the mechanisms through which this compound exerts its biological effects. Notably, its ability to form adducts with nucleophiles such as proteins and DNA highlights its potential as a reactive electrophile in biological systems.

Mechanistic Insights

  • Protein Interaction : The compound can react with amino acid residues in proteins, potentially altering their function.
  • DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, leading to disruptions in replication and transcription processes.

Properties

IUPAC Name

2-formylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOPOGXCFMHHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594088
Record name 2-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117886-88-1
Record name 2-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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